Hydroxymethylguanidine monohydrobromide

Description

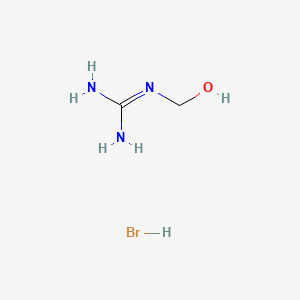

Hydroxymethylguanidine monohydrobromide (CAS: 84963-34-8) is a guanidine derivative where a hydroxymethyl (-CH₂OH) group is attached to the guanidine core, forming a hydrobromide salt. Guanidine derivatives are characterized by their strong basicity and versatile chemical reactivity, often leveraged in organic synthesis, materials science, and pharmaceuticals.

Properties

CAS No. |

84963-34-8 |

|---|---|

Molecular Formula |

C2H8BrN3O |

Molecular Weight |

170.01 g/mol |

IUPAC Name |

2-(hydroxymethyl)guanidine;hydrobromide |

InChI |

InChI=1S/C2H7N3O.BrH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |

InChI Key |

YMOUQXXCJQIJBK-UHFFFAOYSA-N |

Canonical SMILES |

C(N=C(N)N)O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethylguanidine monohydrobromide can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hydroxymethylguanidine monohydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Hydroxymethylguanidine monohydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hydroxymethylguanidine monohydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key guanidine-based hydrobromide salts and their distinguishing features:

Key Comparative Analysis

- Chemical Reactivity: The hydroxymethyl group in this compound likely increases its polarity compared to Diphenylguanidine derivatives, making it more soluble in aqueous environments. This contrasts with the hydrophobic phenyl groups in N,N’-Diphenylguanidine monohydrobromide, which favor non-polar applications .

- Applications: Guanidine monohydrobromide enhances perovskite stability via cation-halide interactions, a property that Hydroxymethylguanidine may share or improve due to additional hydrogen-bonding from the -CH₂OH group . Eletriptan Hydrobromide exemplifies pharmaceutical use of hydrobromide salts, whereas Hydroxymethylguanidine’s applications may lean toward industrial or materials science due to its functional group .

- Toxicity and Safety: Diphenylguanidine monohydrobromide poses inhalation and dermal hazards, while (4-Mercaptobutyl)guanidine shows high acute toxicity. Hydroxymethylguanidine’s safety profile remains uncharacterized, though similar compounds warrant precautions (e.g., PPE, ventilation) .

Biological Activity

Hydroxymethylguanidine monohydrobromide (HMG) is a compound of significant interest in pharmacology and biochemistry due to its various biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Hydroxymethylguanidine is a guanidine derivative that has been studied for its potential therapeutic applications, particularly in the context of diabetes and neuroprotection. It is known to influence several biological pathways, including those related to nitric oxide synthesis and cellular signaling.

HMG exhibits its biological activity primarily through the following mechanisms:

- Nitric Oxide Synthase Modulation : HMG has been shown to enhance the activity of nitric oxide synthase (NOS), leading to increased levels of nitric oxide (NO) in various tissues. This is significant for vascular health and neuroprotection.

- Antioxidant Properties : The compound acts as an antioxidant, reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Cell Signaling Pathways : HMG influences several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism.

Antidiabetic Effects

HMG has demonstrated potential in managing diabetes by improving insulin sensitivity and glucose metabolism. Studies indicate that it can lower blood glucose levels and enhance the function of pancreatic beta cells.

Neuroprotective Effects

Research suggests that HMG may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. Its ability to increase NO levels contributes to improved cerebral blood flow and neuroprotection.

Case Studies

Several case studies have highlighted the efficacy of Hydroxymethylguanidine in clinical settings:

- Diabetes Management : A clinical trial involving diabetic patients showed that administration of HMG significantly reduced HbA1c levels compared to a placebo group, indicating improved glycemic control.

- Neuroprotection in Stroke Patients : In a cohort study, stroke patients treated with HMG exhibited better recovery outcomes than those receiving standard care alone, attributed to its neuroprotective properties.

Research Findings

A summary of key research findings regarding this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.